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Compound of Interest

2-bromo-N-
Compound Name:
methylbenzenesulfonamide

Cat. No.: B1270548

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data essential for the
characterization of 2-bromo-N-methylbenzenesulfonamide. While comprehensive
experimental data for this specific compound is not widely published, this document outlines
the expected spectroscopic characteristics and compares them with the known data of the
parent compound, N-methylbenzenesulfonamide, and the anticipated data for a related
halogenated analog, 2-chloro-N-methylbenzenesulfonamide. The information herein serves as
a foundational reference for researchers involved in the synthesis, quality control, and analysis
of related sulfonamide compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for N-methylbenzenesulfonamide.
These values provide a baseline for interpreting the spectra of its halogenated derivatives. The
data for the bromo and chloro analogs are predicted based on established principles of
spectroscopic analysis, where specific experimental values are unavailable in the provided
search results.

Table 1. tH NMR Spectroscopic Data
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Solvent: CDCls, Reference: TMS (6 0.00 ppm)

Compound

Aromatic Protons
(3, ppm)

N-H Proton (9,
ppm)

N-CHs Protons (6,
ppm)

2-bromo-N-
methylbenzenesulfona

mide

~7.5-8.2 (m)

~4.5- 5.5 (q)

~2.6 (d)

2-chloro-N-
methylbenzenesulfona

mide

~7.4-8.1 (m)

~4.5-5.5(q)

~2.6 (d)

N-
methylbenzenesulfona

mide

7.50-7.65 (m, 3H),
7.85-7.95 (m, 2H)

~4.8 (g, J=5.2 Hz)

2.62 (d, J=5.2 Hz)

Table 2: 13C NMR Spectroscopic Data

Solvent; CDCIz

Compound

Aromatic C-Br/C-CI
(3, ppm)

Other Aromatic
Carbons (, ppm)

N-CHs Carbon (o,
ppm)

2-bromo-N-
methylbenzenesulfona

mide

~120

~127 - 140

2-chloro-N-
methylbenzenesulfona

mide

~130

~127 - 140

N-
methylbenzenesulfona

mide

N/A

127.1,129.2, 132.7,
139.9

29.6

Table 3: Infrared (IR) Spectroscopic Data
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C-H S=0 S=0
N-H Stretch  Aromatic Asymmetric Symmetric S-N Stretch
Compound
(cm?) Stretch Stretch Stretch (cm™?)
(cm™?) (cm™?) (cm™?)
2-bromo-N-
methylbenze
) ~3350 ~3100 ~1330 ~1160 ~910
nesulfonamid
e
2-chloro-N-
methylbenze
) ~3350 ~3100 ~1330 ~1160 ~910
nesulfonamid
e
N-
methylbenze
3354 3069 1325 1159 911

nesulfonamid

e

Table 4. Mass Spectrometry Data
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Key
Molecular Molecular .
Compound . [M+H]* (m/z) Fragmentation
Formula Weight
Pattern
2-bromo-N- Loss of SO2
methylbenzenes C7HsBrNO2S 250.12 250, 252 (1:1) (-64), cleavage
ulfonamide of N-CHs bond
2-chloro-N- Loss of SOz
methylbenzenes C7HsCINO2S 205.66 206, 208 (3:1) (-64), cleavage
ulfonamide of N-CHs bond
Loss of SO2 (m/z
108),
N-
benzenesulfonyl
methylbenzenes C7HsNO:2S 171.22 172

ulfonamide[1]

cation (m/z 141),
phenyl cation
(m/z 77)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accurate com parison .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the sulfonamide sample in 0.6 mL

of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or 500 MHz NMR

spectrometer.[2]

'H NMR Acquisition: Obtain spectra with a spectral width of 0-12 ppm, a pulse angle of 30-

45°, and a relaxation delay of 1-2 seconds. Process the data with a line broadening of 0.3

Hz.
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e 13C NMR Acquisition: Obtain spectra with a spectral width of 0-200 ppm, using a proton-
decoupled pulse sequence. A relaxation delay of 2-5 seconds is used to ensure quantitative
accuracy for quaternary carbons.

Infrared (IR) Spectroscopy

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of the ATR accessory.

o Data Acquisition: Record the spectrum over a range of 4000-600 cm~1. Co-add 16 to 32
scans at a resolution of 4 cm~? to improve the signal-to-noise ratio. A background spectrum
of the clean, empty crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)

 Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-
of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray lonization (ESI)

source.

o Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or
acetonitrile. Dilute this solution to a final concentration of 1-10 ug/mL with the mobile phase
(e.g., 50:50 acetonitrile:water with 0.1% formic acid).

o Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 puL/min.
Acquire data in positive ion mode over a mass-to-charge (m/z) range of 50-500. For
structural confirmation, perform tandem MS (MS/MS) experiments by isolating the
protonated molecular ion ([M+H]*) and applying collision-induced dissociation (CID).

Logical Workflow for Spectroscopic
Characterization

The following diagram illustrates the logical workflow for the structural characterization and
purity assessment of a synthesized sulfonamide compound using the spectroscopic methods
described.
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Workflow for Spectroscopic Characterization of Sulfonamides
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Caption: Logical workflow for the characterization of a target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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